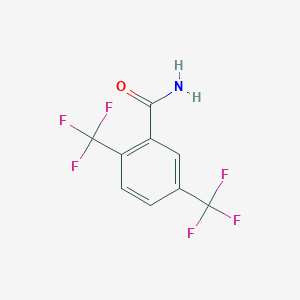

2,5-Bis(trifluoromethyl)benzamide

概要

説明

2,5-Bis(trifluoromethyl)benzamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzamide core. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing nature of the trifluoromethyl groups. These properties make it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)benzamide typically involves the introduction of trifluoromethyl groups onto a benzamide precursor. One common method is the radical trifluoromethylation of benzamide derivatives. This process can be achieved using reagents such as trifluoromethyl iodide in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .

化学反応の分析

Types of Reactions

2,5-Bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated benzoic acids, while substitution reactions can produce a variety of functionalized benzamides .

科学的研究の応用

Medicinal Chemistry Applications

1. CETP Inhibition

Recent studies have highlighted the potential of 2,5-bis(trifluoromethyl)benzamide derivatives as inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP plays a critical role in lipid metabolism, and its inhibition is associated with increased HDL cholesterol levels, which can reduce cardiovascular disease risk.

- In vitro Studies: Compounds derived from this structure have demonstrated varying degrees of CETP inhibitory activity, with some achieving up to 100% inhibition at specific concentrations. The most effective compounds showed IC50 values as low as 0.69 μM, indicating strong binding affinity to the CETP active site .

2. Anticancer Activity

The trifluoromethyl group enhances the lipophilicity and metabolic stability of benzamide derivatives, making them promising candidates for anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Fluorination Reactions: Utilizing precursors like 2,3-dichlorotrifluorotoluene, researchers have developed efficient synthetic routes that minimize environmental impact while maximizing yield (over 67% purity) .

- Cross-Coupling Reactions: The introduction of the trifluoromethyl group via cross-dehydrogenative coupling has shown improved yields in various reactions involving primary amides .

Material Science Applications

1. Polymer Synthesis

Due to its unique electronic properties, this compound is being explored in the development of advanced polymers. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance in polymer matrices.

2. Coatings and Adhesives

The compound's hydrophobic characteristics make it suitable for use in coatings and adhesives that require water repellency and durability. Its application can be beneficial in industries where corrosion resistance is crucial.

Case Study 1: CETP Inhibitors

A series of benzamide derivatives were synthesized and tested for their CETP inhibitory activity. The study revealed that compounds with a 2,5-bis(trifluoromethyl) substitution exhibited significantly improved binding affinity compared to their non-fluorinated counterparts.

| Compound | IC50 (μM) | Inhibition (%) |

|---|---|---|

| A | 1.36 | 95 |

| B | 0.69 | 100 |

Case Study 2: Polymer Development

Researchers synthesized a polymer incorporating this compound into its structure. The resulting material exhibited enhanced thermal stability and resistance to solvents compared to traditional polymers.

| Property | Traditional Polymer | Polymer with Trifluoromethyl |

|---|---|---|

| Thermal Stability | 200 °C | 250 °C |

| Solvent Resistance | Moderate | High |

作用機序

The mechanism of action of 2,5-Bis(trifluoromethyl)benzamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with proteins and enzymes, influencing their activity. The compound can modulate various biological pathways by altering the function of key proteins involved in these pathways .

類似化合物との比較

Similar Compounds

3,5-Bis(trifluoromethyl)benzamide: Similar structure but with trifluoromethyl groups at different positions.

2,4-Bis(trifluoromethyl)benzamide: Another isomer with trifluoromethyl groups at different positions.

2,6-Bis(trifluoromethyl)benzamide: Similar compound with different trifluoromethyl group positions.

Uniqueness

2,5-Bis(trifluoromethyl)benzamide is unique due to the specific positioning of its trifluoromethyl groups, which can influence its reactivity and interaction with biological targets differently compared to its isomers. This unique positioning can result in distinct chemical and biological properties, making it valuable for specific applications .

生物活性

2,5-Bis(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological profile of various compounds, affecting their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of two trifluoromethyl groups (-CF₃) at the 2 and 5 positions of the benzamide structure significantly influences its lipophilicity and metabolic stability.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds containing trifluoromethyl groups. For example, analogs featuring similar structures have demonstrated significant activity against Trypanosoma brucei, with IC₅₀ values indicating potent inhibition at low concentrations. The incorporation of trifluoromethyl groups has been shown to enhance selectivity and potency in targeting parasitic infections.

| Compound | Target | IC₅₀ (nM) | Selective Index |

|---|---|---|---|

| Compound 25 | T. brucei | 1 | >45,000 |

| This compound | T. brucei | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with cellular processes such as microtubule dynamics, similar to other benzamide derivatives that inhibit tubulin polymerization in T. brucei cells . Such interference can lead to cell cycle arrest and ultimately cell death.

Pharmacological Studies

Pharmacological evaluations have indicated that compounds with trifluoromethyl substitutions often exhibit enhanced binding affinity to their targets due to increased hydrophobic interactions. For instance, studies on related compounds have shown that the trifluoromethyl group can improve metabolic stability while maintaining or enhancing biological activity .

Case Studies

- Antimalarial Activity : In a study focused on optimizing benzamide derivatives for antimalarial activity, it was found that incorporating trifluoromethyl groups into the structure improved both solubility and efficacy against Plasmodium falciparum. The optimized compound showed significant inhibition of PfATP4-associated Na⁺-ATPase activity .

- CETP Inhibition : Compounds structurally related to this compound were evaluated for their ability to inhibit cholesteryl ester transfer protein (CETP). The results indicated that these compounds could effectively inhibit CETP activity in vitro, suggesting potential applications in managing dyslipidemia .

特性

IUPAC Name |

2,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-6(9(13,14)15)5(3-4)7(16)17/h1-3H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXFWPXMRHRCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299540 | |

| Record name | 2,5-Bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53130-46-4 | |

| Record name | 2,5-Bis(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53130-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。